4-ethyl-N-(1-ethyl-4-piperidinyl)benzamide
Overview
Description
4-ethyl-N-(1-ethyl-4-piperidinyl)benzamide, also known as SKF-81297, is a chemical compound that belongs to the benzamide class. It is a selective agonist of the dopamine D1 receptor, which is a type of G protein-coupled receptor that is involved in regulating the release of dopamine in the brain. Dopamine is a neurotransmitter that plays a crucial role in the reward and pleasure pathways of the brain, as well as in regulating movement, mood, and cognition.
Mechanism of Action
The mechanism of action of 4-ethyl-N-(1-ethyl-4-piperidinyl)benzamide involves its selective binding to dopamine D1 receptors, which activates the cAMP-PKA signaling pathway and leads to the phosphorylation of various downstream targets. This results in the modulation of neuronal activity and the release of dopamine in the brain, which can have a range of effects on behavior and cognition.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including increasing the release of dopamine in the striatum, enhancing synaptic plasticity, and modulating the activity of various neurotransmitter systems. It has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-ethyl-N-(1-ethyl-4-piperidinyl)benzamide in lab experiments is its high selectivity for dopamine D1 receptors, which allows for precise targeting of this receptor subtype. However, its potency and efficacy may vary depending on the experimental conditions, and it may not be suitable for all types of experiments.
Future Directions
There are several potential future directions for research on 4-ethyl-N-(1-ethyl-4-piperidinyl)benzamide, including investigating its therapeutic potential in various neurological and psychiatric disorders, exploring its effects on different brain regions and circuits, and developing more selective and potent analogs. Additionally, further studies are needed to elucidate the molecular mechanisms underlying its effects and to optimize its pharmacokinetic properties for clinical use.
Scientific Research Applications
4-ethyl-N-(1-ethyl-4-piperidinyl)benzamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, and drug addiction. It has been shown to improve cognitive function, enhance motor activity, and reduce symptoms of depression and anxiety in animal models.
properties
IUPAC Name |
4-ethyl-N-(1-ethylpiperidin-4-yl)benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O/c1-3-13-5-7-14(8-6-13)16(19)17-15-9-11-18(4-2)12-10-15/h5-8,15H,3-4,9-12H2,1-2H3,(H,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCUPKZLTZLUOKO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)NC2CCN(CC2)CC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.